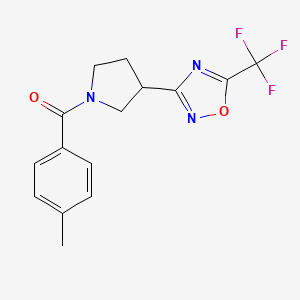

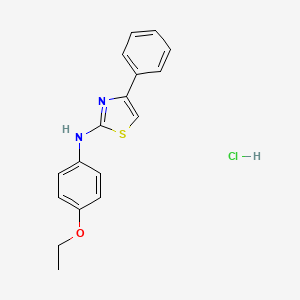

![molecular formula C11H9BrO B2765292 6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one CAS No. 1368407-41-3](/img/structure/B2765292.png)

6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

説明

6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a cyclic ketone that contains a spirocyclic framework with a cyclopropane ring and an indene moiety. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Rearrangement: The synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one is achieved through the reaction of (bromomethylene)cyclopropane with dichloroketene, showcasing the compound's ability to undergo facile rearrangements under certain conditions (Donskaya & Lukovskii, 1991).

- Reactions with Diethylzinc-Bromoform System: Substituted methylenecyclopropane reacts with diethylzinc-bromoform to produce bromospiro[2.2]pentane derivatives, highlighting the compound's reactivity and potential for novel synthetic routes (Cheng et al., 1997).

Catalysis and Organic Transformations

- Organocatalytic Cycloaddition: A novel bispiro[indanedione-oxindole-cyclopropane] moiety was synthesized through squaramide-catalyzed [2+1] cycloaddition, demonstrating the compound's utility in enantioselective synthesis (Hao et al., 2022).

- Copper (I) Catalyzed Reactions: The compound's reactivity under copper (I) catalysis was explored, further showcasing its versatility in organic synthesis (Arrowsmith et al., 1983).

Mechanistic Studies

- Spectroscopic and Calorimetric Studies: Investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, providing insights into the compound's behavior under specific conditions (Ikeda et al., 2003).

Synthetic Applications

- Novel Cyclopropylidene-nucleoside Synthesis: Utilizing the compound for the synthesis of a novel cyclopropylidene-nucleoside, demonstrating its potential in creating unique nucleoside analogues (Yan et al., 2014).

特性

IUPAC Name |

6-bromospiro[3H-indene-2,1'-cyclopropane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQLKKZITWDVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

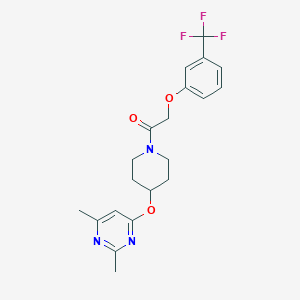

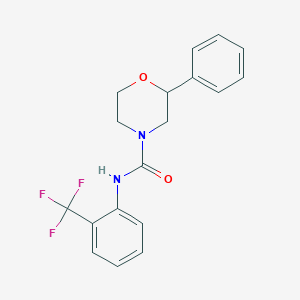

![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)

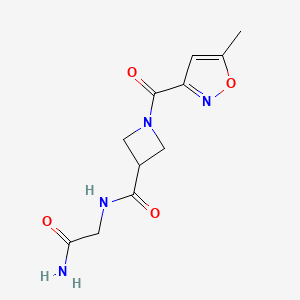

![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

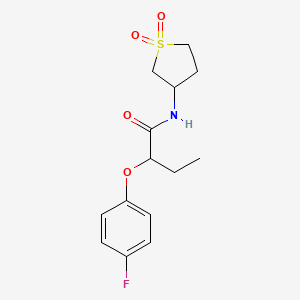

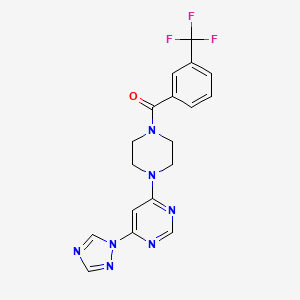

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)